N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide
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Overview
Description
N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide is a complex organic compound that features a fluorobenzoyl group, a dihydrobenzodioxin ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as chloroform or dichloromethane, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity, while the dihydrobenzodioxin ring may facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar structure but with different fluorine substitution patterns.
N-tert-Butyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide: Contains a hydrazino group instead of a phenylacetamide moiety.
Uniqueness
N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydrobenzodioxin ring is particularly noteworthy, as it is less common in similar compounds.
Properties
Molecular Formula |
C23H18FNO4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide |
InChI |
InChI=1S/C23H18FNO4/c24-17-8-4-7-16(12-17)23(27)18-13-20-21(29-10-9-28-20)14-19(18)25-22(26)11-15-5-2-1-3-6-15/h1-8,12-14H,9-11H2,(H,25,26) |
InChI Key |
NVZNRQRFZYLOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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